molecular formula C10H12N5Na4O11P3 B10854158 2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)

2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)

Cat. No.: B10854158
M. Wt: 563.11 g/mol
InChI Key: HIQMRNGZTRSRFK-NOTWHITJSA-J
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Description

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This compound is known for its role as a reverse transcriptase inhibitor and is an active metabolite of 2’,3’-dideoxyadenosine and didanosine . It is widely used in molecular biology and biochemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through a series of chemical reactions that introduce the triphosphate group to the nucleoside. The reaction conditions often require the use of phosphoribosyl pyrophosphate synthase (PRS) to facilitate the formation of the triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include Taq polymerase for PCR assays and various enzymes for phosphorylation . The reactions are typically carried out under controlled conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from reactions involving 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) include terminated DNA strands and modified nucleotides that are used in various biochemical assays .

Scientific Research Applications

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses. It competes with natural nucleotides, causing chain termination during DNA synthesis. This inhibition prevents the virus from replicating, making it an effective antiviral agent . The molecular targets include the reverse transcriptase enzyme and DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is unique due to its specific inhibition of reverse transcriptase and its role in chain termination during DNA synthesis. This makes it particularly valuable in antiviral research and molecular biology applications .

Properties

Molecular Formula

C10H12N5Na4O11P3

Molecular Weight

563.11 g/mol

IUPAC Name

tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1

InChI Key

HIQMRNGZTRSRFK-NOTWHITJSA-J

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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